Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
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Description
Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate (ETC) is a novel small molecule that has recently been investigated for its potential to be used in a variety of scientific research applications. ETC is a substituted thiadiazole compound that has a unique structure and properties that make it a promising candidate for use in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Auxin Activities and Synthesis
Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound structurally related to the requested compound, was synthesized via a one-pot reaction. Its auxin activities were studied, and it showed a low level of such activity, and some antiblastic effects on wheat germ (Yue et al., 2010).
Antimicrobial and Antioxidant Studies
A derivative of Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylate was synthesized and found to have significant antimicrobial and antioxidant properties (Raghavendra et al., 2016).
Antibacterial and Antifungal Activity
Compounds structurally similar to the requested compound, involving 4-methoxyphenol thiazole, demonstrated moderate activity against bacterial and fungal species (Vinusha et al., 2015).
Applications in Material Science
- Corrosion Inhibition: A 1,3,4-thiadiazole derivative was investigated as a corrosion inhibitor for mild steel, showing high protection efficiency in acidic environments (Attou et al., 2020).
Biological and Pharmacological Activities
Antiglaucoma Activity
Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed significant inhibition of carbonic anhydrase isoenzymes, indicating potential for antiglaucoma treatment (Kasımoğulları et al., 2010).
Anti-Proliferative Activity
Novel thiophene and benzothiophene derivatives, related to the requested compound, were synthesized and evaluated as anti-cancer agents, showing significant activity against various tumor cell lines (Mohareb et al., 2016).
Anticancer Screening of Thiazole Compounds
A series of thiazole compounds, including those similar to the requested compound, were synthesized and tested against breast cancer cells, showing notable antiproliferative activity (Sonar et al., 2020).
properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-3-20-13(18)12-16-15-11(21-12)10(17)14-8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVXPCXSWFYACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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